

# Efficacy of Lu AF35700 in a Preclinical Model of Schizophrenia: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025



#### For Immediate Release

This comparison guide provides a detailed analysis of the efficacy of Lu AF35700 in a preclinical disease model, juxtaposed with its performance in human clinical trials for treatment-resistant schizophrenia. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Lu AF35700's therapeutic potential.

# **Executive Summary**

Lu AF35700, a novel antipsychotic agent with a primary mechanism of action as a dopamine D1 and D2 receptor antagonist, has been evaluated in both preclinical and clinical settings. While it demonstrated antipsychotic effects, it did not show superiority over standard-of-care treatments in a major clinical trial for treatment-resistant schizophrenia.[1][2] This guide summarizes the key findings from a preclinical study using the phencyclidine (PCP) rat model of schizophrenia and the pivotal Phase III clinical trial (NCT02717195), comparing its efficacy against risperidone and olanzapine.

# **Comparative Efficacy Data**

The following tables summarize the quantitative outcomes from the preclinical phencyclidine (PCP) model and the Phase III clinical trial in treatment-resistant schizophrenia.



# Preclinical Efficacy in the Phencyclidine (PCP) Rat

Model

| Parameter                                                              | Effect of PCP | Effect of Lu<br>AF35700 on<br>PCP-induced<br>changes | Comparator(s)                                                   | Comparator<br>Effect(s)                                                                                                       |
|------------------------------------------------------------------------|---------------|------------------------------------------------------|-----------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|
| Neuronal Discharge Rate in Thalamo- cortical Networks                  | Increased     | Reversed the alteration                              | Haloperidol (D2<br>antagonist)                                  | Reversed PCP effects                                                                                                          |
| Low-Frequency<br>Oscillation (LFO)<br>in Thalamo-<br>cortical Networks | Decreased     | Reversed the alteration                              | Haloperidol (D2<br>antagonist),<br>SCH-23390 (D1<br>antagonist) | Haloperidol reversed the effect. A combination of sub-effective doses of haloperidol and SCH-23390 fully reversed the effect. |
| c-fos mRNA Expression in Thalamo-cortical Regions                      | Increased     | Prevented the increase                               | Not explicitly stated for this parameter                        | Not explicitly<br>stated for this<br>parameter                                                                                |

Data from a study evaluating Lu AF35700 in a phencyclidine (PCP)-induced model of schizophrenia in rats.[3]

# Clinical Efficacy in Treatment-Resistant Schizophrenia (NCT02717195)



| Outcome Measure                                    | Lu AF35700 (10<br>mg) | Lu AF35700 (20<br>mg) | Active Comparator<br>(Risperidone or<br>Olanzapine) |
|----------------------------------------------------|-----------------------|-----------------------|-----------------------------------------------------|
| Mean Change from Baseline in PANSS Total Score     | -10.1 (± 0.96 SE)     | -8.22 (± 0.98 SE)     | -9.90 (± 0.97 SE)                                   |
| Treatment Difference<br>vs. Comparator [95%<br>CI] | -0.12 [-2.37; 2.13]   | 1.67 [-0.59; 3.94]    | N/A                                                 |

Data from a 10-week, randomized, double-blind, active-controlled clinical trial in patients with treatment-resistant schizophrenia.[1][2] The Positive and Negative Syndrome Scale (PANSS) is a standard instrument for assessing the severity of symptoms in schizophrenia.

# **Experimental Protocols**

# Preclinical Study: Phencyclidine (PCP) Rat Model of Schizophrenia

Objective: To evaluate the ability of Lu AF35700 to reverse the alterations in thalamo-cortical activity induced by phencyclidine (PCP), a pharmacological model of schizophrenia.[3]

Animal Model: Adult male Sprague-Dawley rats were used.

#### **Experimental Groups:**

- Vehicle control
- PCP administration
- Lu AF35700 pre-treatment followed by PCP administration
- Haloperidol pre-treatment followed by PCP administration
- SCH-23390 (a D1 antagonist) pre-treatment followed by PCP administration



 Combination of sub-effective doses of haloperidol and SCH-23390 followed by PCP administration

## Methodology:

- Drug Administration: Lu AF35700, haloperidol, and SCH-23390 were administered prior to the administration of PCP.
- Electrophysiological Recordings: In anesthetized rats, single-unit recordings and local field potentials were obtained from the thalamus and prefrontal cortex to measure neuronal discharge rate and low-frequency oscillations (LFO).
- Gene Expression Analysis: In awake rats, in situ hybridization was used to measure the expression of c-fos mRNA, a marker of neuronal activity, in various brain regions.

## Clinical Trial: NCT02717195

Objective: To evaluate the efficacy and safety of Lu AF35700 in patients with treatment-resistant schizophrenia.

Study Design: A randomized, double-blind, active-controlled, 10-week clinical trial.[1][2]

Participant Population: Patients diagnosed with treatment-resistant schizophrenia.

#### Intervention Arms:

- Lu AF35700 (10 mg/day)
- Lu AF35700 (20 mg/day)
- Active Comparator (risperidone or olanzapine)

### Methodology:

 Screening and Prospective Confirmation: Patients underwent a screening period and a prospective confirmation period to verify treatment resistance.



- Randomization and Blinding: Eligible patients were randomized in a 1:1:1 ratio to one of the
  three treatment arms. The study was double-blinded, meaning neither the patients nor the
  investigators knew which treatment was being administered.
- Primary Endpoint Assessment: The primary outcome measure was the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score at week 10.

## **Mechanism of Action and Signaling Pathways**

Lu AF35700, risperidone, and olanzapine all exert their antipsychotic effects primarily through the modulation of dopamine and serotonin receptors. The key signaling pathways are depicted below.





Click to download full resolution via product page

Dopamine D1 and D2 Receptor Signaling Pathways.





Click to download full resolution via product page

Experimental Workflows.

## Conclusion

The available data indicates that Lu AF35700 shows biological activity in a preclinical model of schizophrenia by reversing PCP-induced neuronal alterations.[3] However, in a large-scale clinical trial, this did not translate into superior efficacy over existing treatments for treatment-resistant schizophrenia.[1][2] The discordance between preclinical and clinical findings highlights the challenges in translating efficacy from animal models to complex human diseases. Further research may be needed to identify specific patient populations or disease subtypes that may benefit from Lu AF35700's unique pharmacological profile.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 2. Efficacy and safety of Lu AF35700 in treatment-resistant schizophrenia: A randomized, active-controlled trial with open-label extension PubMed [pubmed.ncbi.nlm.nih.gov]



- 3. Lu AF35700 reverses the phencyclidine-induced disruption of thalamo-cortical activity by blocking dopamine D1 and D2 receptors PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Efficacy of Lu AF35700 in a Preclinical Model of Schizophrenia: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13439694#validation-of-lu-af11205-efficacy-in-a-new-disease-model]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com